![molecular formula C9H14N2O2 B179728 tert-butyl 4-methyl-1H-pyrazole-1-carboxylate CAS No. 121669-69-0](/img/structure/B179728.png)
tert-butyl 4-methyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the formula C₉H₁₄N₂O₂. It has a molecular weight of 182.22 g/mol . It is also known by the CAS Number: 121669-69-0 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“this compound” is a solid substance that is stored at ambient temperature .Scientific Research Applications
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides, peptidomimetics, and other complex molecules. It has also been used in the development of new drugs and drug delivery systems. In addition, this compound has been used in the synthesis of a variety of other organic compounds and has been used in the synthesis of polymers, surfactants, and other materials.
Mechanism of Action
Target of Action
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a synthetic compound that has been used in the synthesis of various biologically active compounds . .
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that pyrazole derivatives can have various biological effects, depending on their specific structures and targets .
Advantages and Limitations for Lab Experiments
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to increase the solubility of peptides in aqueous solutions, making them more accessible for use in drug delivery systems. This makes it an ideal reagent for use in peptide synthesis. However, this compound can also be toxic in high concentrations, and it has been known to cause irritation to the eyes and skin. Therefore, it is important to use this compound in a well-ventilated laboratory and to use protective equipment when handling the compound.
Future Directions
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has a wide range of potential applications in the field of organic chemistry and drug development. It has been used in the synthesis of peptides, peptidomimetics, and other complex molecules, as well as in the development of new drugs and drug delivery systems. In the future, this compound could be used to develop more efficient and effective drug delivery systems, as well as to synthesize more complex molecules for use in drug development. Additionally, this compound could be used to develop more efficient and effective methods for synthesizing peptides and peptidomimetics. Finally, this compound could be used to develop new materials and polymers for use in various applications.
Synthesis Methods
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is synthesized by a two-step process. The first step involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate. This reaction yields a tert-butyl ester of the carboxylic acid, which is then reacted with a base such as sodium hydroxide to form the final product, this compound.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-methylpyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRDTVAZNKWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.